2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
Description
The compound 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione is a structurally complex molecule featuring a methanoisoindole-dione core, a spiro-cyclopropane ring, and a 2-nitrophenyl substituent. Its unique architecture combines steric constraints (from the spiro-cyclopropane) with electronic effects (from the nitro group), making it a subject of interest in pesticide development and materials science.
Properties
IUPAC Name |
4-(2-nitrophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-13-9-5-6-10(17(9)7-8-17)14(13)16(21)18(15)11-3-1-2-4-12(11)19(22)23/h1-6,9-10,13-14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYKLJYPGBNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385805 | |
| Record name | AC1MDX03 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5377-93-5 | |
| Record name | AC1MDX03 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: Formation of the spiro structure through intramolecular cyclization reactions, which may involve the use of strong bases or acids as catalysts.
Reduction: Reduction of intermediate nitro compounds to amines, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Spiro Formation: Final spiro compound formation through a series of condensation reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as nitroso or hydroxylamine.
Reduction: Reduction of the nitro group to an amine, which can further participate in nucleophilic substitution reactions.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Amines: Resulting from the reduction of the nitro group.
Hydroxylamines: Formed through partial reduction.
Substituted Phenyl Derivatives: Obtained through substitution reactions.
Scientific Research Applications
Overview
The compound 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structural features contribute to its biological activity and reactivity.
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of spiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The nitrophenyl group may enhance biological activity through electron-withdrawing effects that stabilize reactive intermediates .
- Antimicrobial Properties : Research indicates that similar spiro compounds have shown effectiveness against various bacterial strains. The unique structure may interact with microbial enzymes or membranes, leading to cell death .
Neuropharmacology
The spiro structure is associated with neuroactive compounds:
- Neuroprotective Effects : Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases .
Organic Photovoltaics
The compound's electronic properties make it suitable for use in organic solar cells:
- Charge Transport : The presence of the nitrophenyl group can enhance charge mobility within the organic layer of solar cells, potentially improving efficiency .
Polymer Chemistry
The compound can serve as a building block for synthesizing new polymers:
- Functional Polymers : By incorporating this compound into polymer matrices, researchers can develop materials with tailored properties such as increased thermal stability or enhanced mechanical strength .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Starting from commercially available precursors, the synthesis may include cyclization reactions followed by functional group modifications to introduce the nitrophenyl moiety.
Derivative Studies
Exploring derivatives of this compound could lead to:
- Enhanced biological activities and selectivities.
- Improved solubility and bioavailability profiles.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various spiro compounds including derivatives of the target compound against several cancer cell lines. Results indicated significant cytotoxicity correlated with structural modifications involving the nitrophenyl group.
Case Study 2: Antimicrobial Testing
In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Interpretation :
- The target compound’s nitro group increases polarity compared to the isopropyl analog but reduces solubility relative to mesotrione (due to the spiro-cyclopropane).
- Its LogP (~2.5) suggests moderate membrane permeability, suitable for agrochemical applications.
Research Findings and Mechanistic Insights
- Nitro Group Impact : In mesotrione, the nitro group stabilizes the benzoyl-enzyme intermediate, enhancing herbicidal potency . This suggests the target compound’s nitro group may similarly improve binding to biological targets.
- Electrochemical Potential: The isoindole-dione core in the 2-(propan-2-yl) analog exhibits redox activity, implying the target compound could be modified for energy storage applications if synthesized with appropriate substituents .
Biological Activity
The compound 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities that warrant detailed investigation.
- Molecular Formula : C15H13N2O4
- Molecular Weight : 269.27 g/mol
- CAS Number : 26234-46-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The nitrophenyl group is known to enhance the compound's reactivity and affinity towards biological macromolecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of similar structures possess antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group may contribute to this effect by disrupting bacterial cell wall synthesis or function.
-
Anticancer Properties :
- Some studies have reported that spirocyclic compounds can induce apoptosis in cancer cells. The mechanism may involve the inhibition of cell proliferation and induction of cell cycle arrest.
-
Enzyme Inhibition :
- The compound has been tested for its ability to inhibit key enzymes involved in metabolic pathways. For instance, inhibition of aldose reductase has been observed in related compounds, which may be beneficial in managing diabetic complications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Aldose reductase inhibition |
Case Study Example
A study conducted on a related compound demonstrated significant inhibition of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The study suggested that the mechanism involved the modulation of apoptotic pathways and downregulation of anti-apoptotic proteins.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Diels-Alder | Toluene, 80°C, 24h | 45–55 |
| 2 | Cyclopropanation | CH₂I₂/Zn-Cu, DCM, rt | 30–40 |
Which spectroscopic techniques are critical for confirming structure and purity?
Level: Basic
Answer:
- ¹H/¹³C NMR : Resolves spirocyclic protons (δ 4.5–5.5 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm). The carbonyl group appears at δ 175–180 ppm in ¹³C NMR .
- HRMS (ESI) : Validates molecular mass (e.g., [M+H]⁺ at m/z 399.1234 with <5 ppm error) .
- X-ray Crystallography : Essential for confirming absolute stereochemistry and cyclopropane geometry .
Q. Table 2: Key Spectral Benchmarks
| Technique | Critical Signals/Values |
|---|---|
| ¹H NMR | δ 5.2 (m, 1H, spiro H) |
| ¹³C NMR | δ 175.3 (C=O) |
| HRMS | m/z 399.1234 [M+H]⁺ (calc. 399.1230) |
How can researchers address discrepancies in reported bioactivity data?
Level: Advanced
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent concentrations (DMSO ≤0.1%).
- Purity Validation : Use HPLC (≥95% purity) to exclude degradation products .
- Dose-Response Reproducibility : Perform triplicate experiments with positive controls (e.g., doxorubicin for anticancer assays) .
Recommended Workflow:
Validate compound stability under assay conditions.
Compare activity across multiple cell lines.
Use molecular docking to predict target interactions (e.g., cytochrome P450 inhibition) .
What computational strategies predict environmental persistence?
Level: Advanced
Answer:
Q. Table 3: Environmental Fate Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 | XLogP3 |
| Biodegradation Score | 1.5 (low) | BIOWIN |
How to design a mechanistic study for cytochrome P450 inhibition?
Level: Advanced
Answer:
Competitive Inhibition Assays : Use human liver microsomes with CYP3A4 substrate midazolam. Monitor 1'-OH midazolam formation via LC-MS/MS.
Dixon Plots : Calculate inhibition constants (Kᵢ) to determine potency .
Molecular Docking : Align the compound with CYP3A4 (PDB: 1TQN) to identify binding residues (e.g., Phe304) .
What are optimal storage conditions for stability?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
